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For Researchers, Scientists, and Drug Development Professionals

Abstract
Gallopamil, a phenylalkylamine calcium channel blocker and a methoxy derivative of

verapamil, has carved a niche in cardiovascular therapy since its development. This technical

guide provides a comprehensive overview of the discovery and development history of

Gallopamil, intended for researchers, scientists, and drug development professionals. It delves

into the core aspects of its synthesis, mechanism of action, structure-activity relationships, and

key preclinical and clinical findings. This document is designed to be a thorough resource,

presenting quantitative data in structured tables, detailing experimental protocols, and

visualizing complex biological and chemical concepts through diagrams.

Discovery and Development Timeline
Gallopamil, also known as D600, was developed as a more potent analog of verapamil. Its

discovery was part of a broader effort to understand and improve upon the pharmacological

properties of the first generation of calcium channel blockers. The development of Gallopamil
can be traced back to the research efforts at Knoll AG (now part of Abbott Laboratories).

Key Milestones:

Early Research: Following the discovery of verapamil, researchers sought to synthesize

analogs with enhanced potency and selectivity. The addition of a methoxy group to the
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verapamil structure led to the synthesis of Gallopamil.

Synthesis: The synthesis of Gallopamil involves a multi-step process, a key step being the

alkylation of 3,4,5-trimethoxyphenylacetonitrile. A pivotal patent for the synthesis of basically-

substituted phenylacetonitriles, including the method for Gallopamil, was granted to

Ferdinand Dengel of Knoll GmbH.[1]

Pharmacological Characterization: Early experimental studies using electrophysiological,

biochemical, and isotopic techniques revealed that Gallopamil inhibits the transmembrane

influx of calcium into myocardial, cardiac pacemaker, and vascular smooth muscle cells.[2]

These studies demonstrated that its effects were quantitatively comparable to verapamil but

surpassed it in potency by approximately one order of magnitude.[2]

Clinical Development: Gallopamil underwent extensive clinical trials to evaluate its efficacy

and safety in the treatment of cardiovascular conditions such as angina pectoris and

hypertension.[3][4][5][6] These trials established its therapeutic potential and characterized

its pharmacokinetic and pharmacodynamic profile in humans.

Further Investigations: More recent research has explored the potential of Gallopamil in
other therapeutic areas, including severe asthma, where it has shown promise in reducing

bronchial smooth muscle mass.

Chemical Synthesis
The synthesis of Gallopamil is a multi-step process that builds upon the core structure of

verapamil. A general synthetic route is outlined below, based on established methods for the

synthesis of phenylalkylamine derivatives.

General Synthetic Pathway
The synthesis of Gallopamil typically starts from 3,4,5-trimethoxyphenylacetonitrile. The key

steps involve sequential alkylations of the α-carbon of the acetonitrile group.

Diagram of the General Synthetic Pathway for Gallopamil:
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Starting Materials

Intermediate Final Product

3,4,5-trimethoxyphenylacetonitrile Intermediate Nitrile

1. Base (e.g., NaNH2)
2. Isopropyl halide

Isopropyl halide

N-methyl-N-(2-(3,4-dimethoxyphenyl)ethyl)-3-chloropropylamine

Gallopamil

1. Base
2. N-methyl-N-(2-(3,4-dimethoxyphenyl)ethyl)-3-chloropropylamine

Click to download full resolution via product page

Caption: General synthetic route for Gallopamil.

Detailed Experimental Protocol: Synthesis of 3,4,5-
Trimethoxyphenylacetonitrile (A Key Precursor)
A common method for the synthesis of 3,4,5-trimethoxyphenylacetonitrile involves the reaction

of 3,4,5-trimethoxybenzyl chloride with a cyanide salt.

Materials:

3,4,5-trimethoxybenzyl alcohol

Concentrated hydrochloric acid

Sodium cyanide

Acetone (dry)

Sodium iodide

Benzene
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Anhydrous sodium sulfate

Procedure:

Preparation of 3,4,5-trimethoxybenzyl chloride: 3,4,5-trimethoxybenzyl alcohol is reacted

with concentrated hydrochloric acid with vigorous stirring. The resulting chloride is separated

and dried.

Cyanation: The crude 3,4,5-trimethoxybenzyl chloride is dissolved in dry acetone containing

sodium cyanide and a catalytic amount of sodium iodide.

Reaction: The mixture is heated under reflux with vigorous stirring for several hours.

Work-up: After cooling, the inorganic salts are filtered off. The acetone is removed by

distillation. The residue is taken up in benzene and washed with water.

Purification: The benzene solution is dried over anhydrous sodium sulfate, and the solvent is

removed under reduced pressure. The resulting crude 3,4,5-trimethoxyphenylacetonitrile can

be further purified by vacuum distillation or recrystallization.

Mechanism of Action
Gallopamil exerts its therapeutic effects primarily by blocking L-type voltage-gated calcium

channels (Cav1.2). This action is characteristic of the phenylalkylamine class of calcium

channel blockers.

L-type Calcium Channel Blockade
L-type calcium channels are crucial for the excitation-contraction coupling in cardiac and

smooth muscle cells. By binding to the α1 subunit of the L-type calcium channel, Gallopamil
inhibits the influx of extracellular calcium ions into these cells. This leads to a reduction in

intracellular calcium concentration, resulting in several physiological effects:

Negative Inotropy: Decreased calcium entry into cardiac myocytes reduces the force of

myocardial contraction.

Negative Chronotropy: Reduced calcium influx in the sinoatrial (SA) node slows down the

heart rate.
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Negative Dromotropy: Slowed conduction of the electrical impulse through the

atrioventricular (AV) node.

Vasodilation: Inhibition of calcium influx in vascular smooth muscle cells leads to their

relaxation, resulting in vasodilation and a decrease in blood pressure.

Signaling Pathway of Gallopamil's Action
The blockade of L-type calcium channels by Gallopamil initiates a cascade of intracellular

events that ultimately lead to its therapeutic effects.

Diagram of the Signaling Pathway of Gallopamil's Action:
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Caption: Simplified signaling pathway of Gallopamil action.
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Structure-Activity Relationship (SAR)
The pharmacological activity of Gallopamil and other phenylalkylamines is highly dependent

on their chemical structure. SAR studies have identified key molecular features that are

essential for their calcium channel blocking activity.

Key Structural Features for Activity:

Two Aromatic Rings: Both the 3,4,5-trimethoxyphenyl ring and the 3,4-dimethoxyphenyl ring

are crucial for activity.

Tertiary Amino Nitrogen: The basic nitrogen atom is essential for the interaction with the

calcium channel.

Isopropyl Group: This group contributes to the potency of the molecule.

Nitrile Group: While not essential for activity in all analogs, the nitrile group in Gallopamil
contributes to its binding affinity.

Methoxy Groups: The number and position of methoxy groups on the aromatic rings

influence the potency and selectivity of the compound. Gallopamil, with its additional

methoxy group compared to verapamil, exhibits higher potency.[2]

Diagram Illustrating Key SAR Features of Phenylalkylamines:

Phenylalkylamine Core

Aromatic Ring A
(e.g., 3,4,5-trimethoxyphenyl)

Essential for binding

Aromatic Ring B
(e.g., 3,4-dimethoxyphenyl)

Essential for binding

Tertiary Amino Nitrogen

Essential for activity
(pKa influences binding)

Isopropyl Group

Modulates potency

Nitrile Group

Contributes to affinity

Methoxy Groups

Number and position
affect potency
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Click to download full resolution via product page

Caption: Key structure-activity relationships for phenylalkylamines.

Preclinical and Clinical Data
A substantial body of preclinical and clinical data supports the therapeutic use of Gallopamil.

Quantitative Pharmacological Data
The following table summarizes key quantitative data for Gallopamil from various studies.

Parameter Value Species/System Reference

IC50 (Acid Secretion) 10.9 μM
Guinea pig parietal

cells
[7]

Apparent Oral

Clearance (R-

enantiomer)

15.1 ± 9.9 L/min Human [8]

Apparent Oral

Clearance (S-

enantiomer)

11.0 ± 6.0 L/min Human [8]

Apparent Oral

Clearance (R-

enantiomer, co-

administration)

5.9 ± 2.8 L/min Human [8]

Apparent Oral

Clearance (S-

enantiomer, co-

administration)

5.8 ± 2.66 L/min Human [8]

Half-life (R-

enantiomer)
6.2 h Human [9]

Half-life (S-

enantiomer)
7.2 h Human [9]
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Experimental Protocols
This protocol is a general method for assessing the vasodilatory effects of calcium channel

blockers like Gallopamil.

Materials:

Isolated rat aortic rings

Krebs-Henseleit solution

Potassium chloride (KCl)

Gallopamil solutions of varying concentrations

Organ bath system with force transducers

Procedure:

Tissue Preparation: Rat thoracic aortas are excised and cut into rings of 2-3 mm in width.

Mounting: The aortic rings are mounted in organ baths containing Krebs-Henseleit solution,

maintained at 37°C and bubbled with 95% O2 / 5% CO2.

Equilibration: The rings are allowed to equilibrate for 60-90 minutes under a resting tension

of 1.5-2.0 g.

Contraction: The rings are contracted by adding a high concentration of KCl (e.g., 60 mM) to

the bath.

Drug Addition: Once a stable contraction is achieved, cumulative concentrations of

Gallopamil are added to the bath.

Data Recording: The relaxation of the aortic rings is recorded using force transducers. The

percentage of relaxation is calculated relative to the maximal contraction induced by KCl.

Data Analysis: A concentration-response curve is generated to determine the EC50 of

Gallopamil.
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This protocol outlines the whole-cell patch-clamp technique to study the effect of Gallopamil
on L-type calcium currents in isolated cardiomyocytes.

Materials:

Isolated ventricular cardiomyocytes (e.g., from guinea pig)

Patch-clamp amplifier and data acquisition system

Borosilicate glass pipettes

External and internal pipette solutions

Gallopamil solutions

Procedure:

Cell Preparation: Single ventricular myocytes are isolated by enzymatic digestion.

Pipette Preparation: Patch pipettes with a resistance of 2-5 MΩ are filled with the internal

solution.

Giga-seal Formation: A high-resistance seal (>1 GΩ) is formed between the pipette tip and

the cell membrane.

Whole-Cell Configuration: The membrane patch is ruptured to achieve the whole-cell

configuration.

Voltage Clamp: The cell is voltage-clamped at a holding potential of -80 mV.

Current Recording: L-type calcium currents are elicited by depolarizing voltage steps (e.g., to

0 mV for 200 ms).

Drug Application: After recording baseline currents, Gallopamil is applied to the external

solution via a perfusion system.

Data Analysis: The peak inward calcium current is measured before and after drug

application to determine the percentage of block at different concentrations.
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Diagram of a Preclinical Development Workflow for a Cardiovascular Drug:
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Caption: A typical preclinical development workflow for a cardiovascular drug.

Conclusion
Gallopamil represents a significant advancement in the development of phenylalkylamine

calcium channel blockers, offering increased potency over its predecessor, verapamil. Its well-

characterized mechanism of action, involving the blockade of L-type calcium channels, has

established it as a valuable therapeutic agent for cardiovascular diseases. This technical guide

has provided a detailed overview of its discovery, synthesis, pharmacological properties, and

clinical development. The presented data, protocols, and diagrams are intended to serve as a

comprehensive resource for researchers and professionals in the field of drug discovery and

development, facilitating a deeper understanding of Gallopamil and its therapeutic potential.

Further research into its diverse applications, such as in the treatment of severe asthma, may

unveil new therapeutic avenues for this established drug.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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